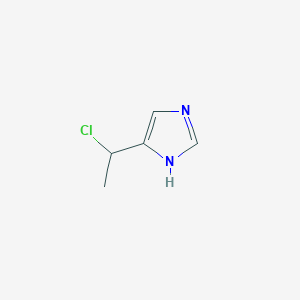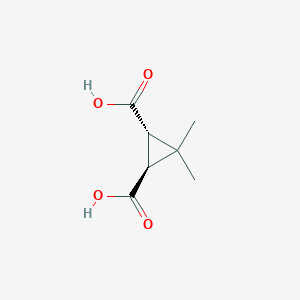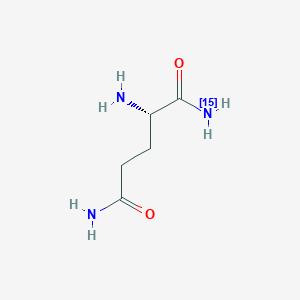![molecular formula C21H17NO B12948714 5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde](/img/structure/B12948714.png)
5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde is a complex organic compound with a unique structure that includes a seven-membered ring fused with two benzene rings and a phenyl group. This compound is part of the dibenzoazepine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Métodos De Preparación
The synthesis of 5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde involves multiple steps, including lithiations, substitutions, and oxidations. One efficient method combines these steps into a one-pot procedure, significantly improving the yield and reducing the reaction time . Industrial production methods often involve similar multi-step processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on neurotransmitter systems in the brain, modulating the activity of neurotransmitters like serotonin and norepinephrine. This modulation can lead to therapeutic effects in conditions like depression and epilepsy .
Comparación Con Compuestos Similares
5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde is unique due to its specific structural features and the presence of the phenyl and aldehyde groups. Similar compounds include:
10,11-Dihydro-5H-dibenzo[b,f]azepine: Lacks the phenyl and aldehyde groups, resulting in different chemical properties and applications.
5H-Dibenzo[b,f]azepine: Another related compound with a simpler structure and different reactivity.
These similar compounds are often used as starting materials or intermediates in the synthesis of more complex molecules, including this compound.
Propiedades
Fórmula molecular |
C21H17NO |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
11-phenyl-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde |
InChI |
InChI=1S/C21H17NO/c23-15-16-10-13-21-18(14-16)12-11-17-6-4-5-9-20(17)22(21)19-7-2-1-3-8-19/h1-10,13-15H,11-12H2 |
Clave InChI |
ICZUCEHYHGLIFL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)C=O)N(C3=CC=CC=C31)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12948636.png)
![trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid](/img/structure/B12948638.png)

![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12948642.png)



![2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole](/img/structure/B12948670.png)
![8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12948671.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12948672.png)

![Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12948675.png)


